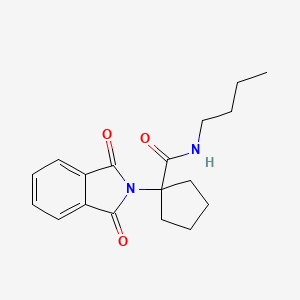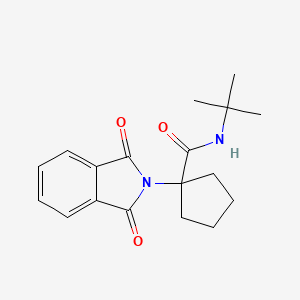
N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide, also known as Clenbuterol, is a beta-2 adrenergic receptor agonist that is commonly used in scientific research. It is a sympathomimetic amine that has been shown to have a range of biochemical and physiological effects, making it a valuable tool in various fields of study.
Mechanism of Action
N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide works by binding to beta-2 adrenergic receptors and activating a signaling pathway that leads to the release of cAMP, a second messenger that regulates various cellular processes. This activation leads to increased protein synthesis, decreased protein degradation, and increased fat metabolism, all of which contribute to the observed effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased metabolic rate, enhanced muscle growth, and improved athletic performance. It has also been shown to have anti-inflammatory and anti-catabolic effects, making it a potential treatment for various diseases and conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide in lab experiments is its ability to activate beta-2 adrenergic receptors, which are found in various tissues throughout the body. This activation leads to a range of effects, including increased metabolic rate, enhanced muscle growth, and improved athletic performance. However, there are also some limitations to using this compound in lab experiments, including potential side effects and the need for careful dosing to avoid toxicity.
Future Directions
There are many potential future directions for research on N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide, including further studies on its mechanisms of action, its potential therapeutic uses, and its effects on different tissues and organs. Additionally, there is a need for more research on the potential side effects of this compound and how to mitigate them. Overall, this compound is a valuable tool for scientific research and has the potential to contribute to many areas of study in the future.
Synthesis Methods
N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide can be synthesized through a multistep process that involves the reaction of 4-amino-3,5-dichlorobenzoic acid with 2,6-dimethylphenol, followed by a series of chemical reactions that result in the final product. This process has been refined over the years and is now a well-established method for producing high-quality this compound.
Scientific Research Applications
N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide has been widely used in scientific research for its ability to activate beta-2 adrenergic receptors, which are found in various tissues throughout the body. This activation leads to a range of effects, including increased metabolic rate, enhanced muscle growth, and improved athletic performance. This compound has also been shown to have anti-inflammatory and anti-catabolic effects, making it a potential treatment for various diseases and conditions.
properties
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-9-6-10(2)13(11(15)7-9)16-12(17)8-14(3,4)5/h6-7H,8H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJBGYQXOYBBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]benzoate](/img/structure/B7471494.png)



![2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid](/img/structure/B7471514.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7471518.png)
![Ethyl 1-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]cyclopentane-1-carboxylate](/img/structure/B7471525.png)
![6-Amino-5-[2-[(3,4-dimethoxyphenyl)methyl]-1,3-thiazol-4-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7471533.png)
![(4-Methoxyphenyl)-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]methanone](/img/structure/B7471548.png)

![[(3E)-3-cyano-3-(3-methyl-1,3-benzothiazol-2-ylidene)-2-oxopropyl] 2-(2,4-dioxopyrimidin-1-yl)acetate](/img/structure/B7471551.png)